molecular formula C21H28ClN B11997038 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride CAS No. 110246-09-8

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride

Cat. No.: B11997038
CAS No.: 110246-09-8
M. Wt: 329.9 g/mol
InChI Key: HIPWHPBQSNWYMQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H28ClN. It is known for its use in pharmaceutical research and as an impurity reference material. The compound is characterized by its piperidine ring structure, which is substituted with a 1-methyl-3,3-diphenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 1-methyl-3,3-diphenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard for analytical development and method validation.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its analgesic properties and potential therapeutic applications.

    Industry: Utilized in the development and testing of new pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1-Methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
  • 1-[2-(4-methoxyphenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride
  • 1-methyl-2-(1-phenylcyclohexyl)piperidine hydrochloride
  • 1-methyl-2-(1-phenylcyclopentyl)piperidine hydrochloride

Uniqueness: 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and pharmaceutical applications.

Properties

CAS No.

110246-09-8

Molecular Formula

C21H28ClN

Molecular Weight

329.9 g/mol

IUPAC Name

1-(4,4-diphenylbutan-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C21H27N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,21H,4,9-10,15-17H2,1H3;1H

InChI Key

HIPWHPBQSNWYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl

Origin of Product

United States

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